![molecular formula C13H23NO3 B12631895 Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B12631895.png)
Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate
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Overview
Description
tert-Butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused pyranopyridine core with a tert-butyl ester group at the 6-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for spirocyclic derivatives used in kinase inhibitor development . Its structural features include:
- Bicyclic framework: Combines pyran (oxygen-containing six-membered ring) and pyridine (nitrogen-containing aromatic ring).
- tert-Butyl ester: Enhances solubility in organic solvents and protects the carboxylate group during synthetic steps.
- Octahydropyrano[3,2-c]pyridine backbone: Provides rigidity and stereochemical complexity, enabling selective interactions in drug-target binding.
Preparation Methods
The synthesis of tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the pyrano[3,2-c]pyridine core. The tert-butyl ester group is then introduced through esterification reactions . Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
Key Features :
- Core structure : Imidazo[1,2-a]pyridine fused with a tetrahydro ring system.
- Functional groups: Two ethyl ester groups, a cyano group, and a 4-nitrophenyl substituent.
- Physical properties : Melting point 243–245°C; molecular weight 51% purity .
Comparison : - Reactivity: The cyano and nitro groups in 1l introduce electron-withdrawing effects, influencing reactivity in nucleophilic substitutions or cycloadditions.
- Applications : 1l is characterized for its spectroscopic data (1H/13C NMR, IR, HRMS), whereas the target compound’s utility lies in spirocyclic intermediate synthesis .
4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one
Key Features :
- Core structure: Spirocyclic system combining a heptanone and oxirane ring.
- Functional groups : Iodomethyl substituent and ketone.
- Molecular formula : C9H15IO2 .
Comparison : - Reactivity : The iodomethyl group acts as a leaving group, enabling cross-coupling reactions, unlike the tert-butyl ester’s protective role.
tert-Butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Key Features :
- Core structure : Triazolo[4,3-a]pyridine fused with a tetrahydro ring.
- Functional groups : tert-Butyl ester and triazole ring.
- Molecular weight : 223.27 g/mol .
Comparison : - Electronic effects: The triazole ring introduces aromaticity and hydrogen-bonding capability, differing from the pyranopyridine’s oxygen-based polarity.
- Applications : Likely used in medicinal chemistry for metabolic stability, whereas the target compound is tailored for spirocyclic scaffold synthesis .
tert-Butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
Key Features :
- Core structure : Pyrrolo[3,4-b]pyridine with a formyl group.
- Functional groups : Formyl and tert-butyl ester.
- Purity : 97% (commercially available) .
Comparison : - Reactivity : The formyl group enables nucleophilic additions (e.g., Grignard reactions), whereas the target compound’s ester is more suited for deprotection or hydrolysis.
- Structural flexibility: The pyrrolopyridine core may exhibit less conformational rigidity than the pyranopyridine system.
Comparative Data Table
Biological Activity
Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and comparative studies with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C12H22N2O3 with a molecular weight of approximately 238.32 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets. Studies have indicated that it may exhibit:
- Antimicrobial Activity : Preliminary assessments suggest potential effectiveness against certain bacterial strains.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
- Antitumor Properties : Some derivatives have been noted for their ability to inhibit tumor cell proliferation.
Binding Affinity and Activity
Interaction studies typically involve assessing the binding affinity of this compound against various receptors and enzymes. Techniques used include:
- Surface Plasmon Resonance (SPR) : To measure real-time binding interactions.
- Radiolabeled Ligand Binding Assays : For determining affinity constants.
Comparative Analysis with Similar Compounds
A comparative study with structurally similar compounds can provide insights into the unique biological activities of this compound. The following table summarizes some related compounds and their notable features:
Compound Name | Structure | Notable Features |
---|---|---|
1. 2-Methylpyrido[3',2':3'',4'']oxazine | Structure | Exhibits antimicrobial properties |
2. 6-Amino-2-pyridone | Structure | Studied for neuroprotective effects |
3. 1-Benzopyrido[3',2':3'',4'']oxazine | Structure | Known for antitumor activity |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity against Staphylococcus aureus and found that derivatives of this compound showed significant inhibition compared to controls .
- Neuroprotective Mechanisms : Research documented in Neuroscience Letters highlighted that similar pyridine derivatives could reduce oxidative stress in neuronal cell cultures .
- Antitumor Activity : A recent investigation indicated that a related compound demonstrated cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms .
Properties
IUPAC Name |
tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(15)14-7-6-11-10(9-14)5-4-8-16-11/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEUCVNNMTVMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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